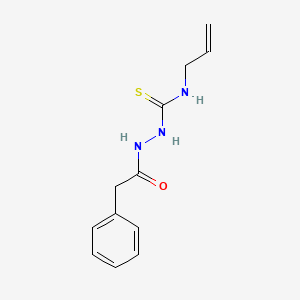

N-allyl-2-(phenylacetyl)hydrazinecarbothioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

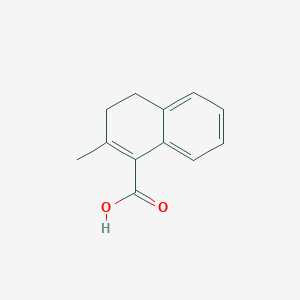

“N-allyl-2-(phenylacetyl)hydrazinecarbothioamide” is a chemical compound with the molecular formula C12H15N3OS. It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “N-allyl-2-(phenylacetyl)hydrazinecarbothioamide” is represented by the formula C12H15N3OS. The average mass of the molecule is 265.331 Da, and the monoisotopic mass is 265.088501 Da .Aplicaciones Científicas De Investigación

Carbonic Anhydrase Inhibition

N-allyl-2-(phenylacetyl)hydrazinecarbothioamide derivatives have been explored for their inhibitory effects on carbonic anhydrase isozymes, which are enzymes involved in pH regulation in organisms. Research has shown that these compounds exhibit significant inhibitory activity against various isozymes of carbonic anhydrase, such as hCA I, hCA II, and hCA IX, with nanomolar to low micromolar inhibition constants. This suggests potential applications in designing inhibitors for therapeutic purposes, especially considering the role of carbonic anhydrases in various diseases including glaucoma, epilepsy, and cancer (Işık et al., 2015).

Anticancer Activity

Compounds structurally related to N-allyl-2-(phenylacetyl)hydrazinecarbothioamide have been synthesized and evaluated for their anticancer activities. Notably, N-allyl-2-(2,4-dinitrophenyl)hydrazine-1-carbothioamide and its metal complexes with Co(II), Ni(II), and Cd(II) were studied. These compounds were found to exhibit strong anticancer activities, with the ligand and the Cd(II) complex showing particularly potent effects. This indicates the potential of N-allyl-2-(phenylacetyl)hydrazinecarbothioamide derivatives in the development of new anticancer agents (Abou‐Melha, 2021).

Corrosion Inhibition

Derivatives of hydrazinecarbothioamide, including those similar to N-allyl-2-(phenylacetyl)hydrazinecarbothioamide, have been investigated for their potential as corrosion inhibitors for metals in acidic environments. Studies have shown that these compounds can effectively inhibit the corrosion of mild steel in sulfuric acid solution, suggesting applications in industrial processes to protect metals from corrosive damage (Ebenso et al., 2010).

Bioimaging Applications

N-allyl-2-(phenylacetyl)hydrazinecarbothioamide and related compounds have been utilized in the development of fluorescent probes for bioimaging. These probes have been designed to detect specific biological molecules or ions, offering tools for biological research and medical diagnostics. For example, probes based on hydrazinecarbothioamide structures have been developed for the sensitive and selective detection of hydrazine, a hazardous environmental pollutant, in biological and environmental samples (Zhang et al., 2015).

Propiedades

IUPAC Name |

1-[(2-phenylacetyl)amino]-3-prop-2-enylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c1-2-8-13-12(17)15-14-11(16)9-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,14,16)(H2,13,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIUNQZOKCDTBGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NNC(=O)CC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-2-(phenylacetyl)hydrazinecarbothioamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[5-[(5-chloroquinolin-8-yl)oxymethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic Acid](/img/structure/B2986356.png)

![8-(Methylsulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2986358.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2986359.png)

![1-[(E)-but-2-enyl]-3,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2986366.png)

![N-[4-(aminosulfonyl)phenyl]-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-methylbutanamide](/img/structure/B2986368.png)

![Ethyl 2-[4-[butyl(ethyl)sulfamoyl]benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2986373.png)

![1-[3-(4-Chlorophenoxy)propyl]-2-methylbenzimidazole](/img/structure/B2986376.png)